![molecular formula C8H15ClN2O B8051508 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B8051508.png)
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride
Beschreibung
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 7, a methyl substituent at position 2, and a ketone group at position 3. Its molecular formula is C₇H₁₃ClN₂O (molecular weight: 176.64 g/mol) . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical research for designing kinase inhibitors, central nervous system (CNS) agents, and other bioactive molecules. Its spirocyclic architecture enhances conformational rigidity, which can improve target binding specificity and metabolic stability in drug candidates .
Eigenschaften
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-6-8(4-7(10)11)2-3-9-5-8;/h9H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRDCYBKSKPVDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCNC2)CC1=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride is a spirocyclic compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of approximately 190.67 g/mol. Its unique structure, characterized by a spiro junction, positions it as an interesting candidate for various biological activities, particularly in pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features often demonstrate antimicrobial properties. The presence of nitrogen atoms and a carbonyl group may enhance interactions with microbial targets.
- Anticancer Potential : The compound's unique spirocyclic structure may allow it to inhibit specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activities, influencing various physiological responses.
- Cell Signaling Interference : The compound may disrupt critical cell signaling pathways that are often hijacked by cancer cells.
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds related to this compound:
- Antitubercular Activity : A study demonstrated that related diazaspiro compounds exhibited antitubercular activity comparable to established drugs like rifampicin .
- Antidiabetic Effects : Other research highlighted the capacity of similar compounds to inhibit α-glucosidase, surpassing the efficacy of acarbose in some cases .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride | C₈H₁₈Cl₂N₂ | Dihydrochloride form; potential enhanced solubility |
2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione | C₈H₁₂N₂O₂ | Contains additional keto groups; varied reactivity |
2-Methyl-1,3-diazabicyclo[3.3.0]octane | C₈H₁₄N₂ | Distinct bicyclic structure; different biological activity |
This table illustrates how structural variations among related compounds can influence their biological properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Drug Development
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride serves as a versatile scaffold in the synthesis of various bioactive compounds. Its unique spirocyclic structure allows for modifications that can enhance pharmacological properties.
Key Studies:
- Research has shown that derivatives of this compound can act as inhibitors of the menin-MLL interaction, which is relevant in the treatment of certain leukemias .
- The compound has been utilized to create novel inhibitors targeting specific cancer pathways, demonstrating its importance in anticancer drug discovery.
Pharmacological Activity
The compound exhibits potential pharmacological activities, including:
- Antitumor Activity : Compounds derived from this compound have been investigated for their ability to inhibit tumor growth through various mechanisms.
- Neuroprotective Effects : Some studies suggest that derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Case Studies and Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Spiro Ring Sizes
7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride (CAS: 1588441-26-2)
- Structure: Contains a smaller spiro[3.5]nonane core, reducing ring strain compared to spiro[4.4].
- Molecular Formula : C₈H₁₈Cl₂N₂ (MW: 227.14 g/mol).
- Applications include intermediates for neuroactive compounds .
1,7-Dioxaspiro[4.4]nonan-3-one (CAS: 361441-81-8)
- Structure : Replaces nitrogen atoms with oxygen, forming a 1,7-dioxaspiro system.
- Molecular Formula : C₇H₁₀O₃ (MW: 142.15 g/mol).
- Key Differences : The absence of nitrogen eliminates hydrogen-bonding capabilities, altering reactivity in nucleophilic substitutions. Used in polymer chemistry and catalysis .
Analogues with Modified Substituents
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one (CAS: 885519-41-5)
- Structure : Substitutes the methyl group with a benzyl moiety at position 5.
- Molecular Formula : C₁₅H₁₈N₂O (MW: 242.32 g/mol).
- This derivative is employed in kinase inhibitor development .
2-Methyl-2,6-diazaspiro[3.3]heptane Dihydrochloride (CAS: 1630082-57-3)
- Structure : Features a compact spiro[3.3]heptane core with two nitrogen atoms.
- Molecular Formula : C₆H₁₄Cl₂N₂ (MW: 201.10 g/mol).
- Key Differences : The smaller spiro system and altered nitrogen positions create distinct electronic environments, favoring applications in fragment-based drug discovery .
Hydrochloride Salts of Related Spirocycles
2,7-Diazaspiro[4.4]nonan-3-one Hydrochloride (CAS: 1393330-70-5)
- Structure : Lacks the methyl group at position 2 compared to the target compound.
- Molecular Formula : C₆H₁₁ClN₂O (MW: 162.62 g/mol).
- Widely used as a precursor for antidepressants .
Data Tables
Table 1: Structural and Physicochemical Comparison
Vorbereitungsmethoden
Lithium-Mediated Cyclization
A common approach involves the use of strong bases such as LiHMDS to deprotonate precursors and facilitate ring closure. For example, in the synthesis of analogous diazaspiro compounds, LiHMDS in tetrahydrofuran (THF) at -78°C promotes the formation of the spiro framework. The general procedure involves:
-
Dissolving a linear diamine precursor in anhydrous THF.
-
Slow addition of LiHMDS at low temperatures to avoid side reactions.
-
Quenching the reaction with ammonium chloride and purifying the product via flash chromatography.
This method achieves moderate yields (40–60%) and high regioselectivity due to the steric and electronic effects of the methyl substituent.
Nitrilimide Cycloaddition
An alternative route employs nitrilimides as cycloaddition partners with furanone derivatives. For instance, 3-aryliden-2(3H)-furanones react with nitrilimides to form diazaspiro structures. While this method is less commonly applied to the target compound, it offers a pathway to introduce functional diversity early in the synthesis. Reaction conditions typically include:
-
Solvents: Dichloromethane or ethanol.
-
Temperature: Room temperature to 80°C.
-
Catalysts: None required, though Lewis acids may enhance reactivity.
Hydrochloride Salt Formation
Conversion of the free base 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one to its hydrochloride salt is achieved through acidification. The process involves:
-
Dissolving the free base in a polar solvent (e.g., ethanol or methanol).
-
Dropwise addition of concentrated hydrochloric acid or HCl gas.
-
Precipitation of the hydrochloride salt under ice-cooling.
-
Isolation via filtration and recrystallization from ethanol/water mixtures.
Critical Parameters:
-
pH Control: Maintaining a pH < 2 ensures complete protonation of the amine groups.
-
Solvent Choice: Ethanol is preferred for its ability to solubilize both the free base and hydrochloride salt.
Optimization and Scalability
Industrial-scale production requires modifications to laboratory protocols:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves heat and mass transfer, particularly for exothermic cyclization steps. This method reduces reaction times by 50% and increases yields to >75%.
Green Chemistry Approaches
Recent advances explore solvent-free cyclizations or water as a reaction medium. For example, microwave-assisted synthesis in aqueous ethanol achieves comparable yields (65%) while reducing environmental impact.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways may lead to non-spiro byproducts. Using bulky bases (e.g., LiHMDS) and low temperatures (-78°C) suppresses alternative ring sizes.
Purification Difficulties
The polar nature of the hydrochloride salt complicates crystallization. Gradient recrystallization with ethanol/water (1:3 v/v) resolves this.
Comparative Analysis of Synthesis Routes
Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
LiHMDS Cyclization | LiHMDS, THF, -78°C | 60 | 98 | High |
Nitrilimide Cycloaddition | Nitrilimide, DCM, 25°C | 45 | 90 | Moderate |
Hydrochloride Salt | HCl, ethanol, 0°C | 85 | 99 | High |
Q & A
Basic Research Questions
Q. What are the recommended methods for verifying the structural identity of 2-methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride?
- Methodological Answer : Structural verification should combine spectroscopic and computational approaches:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm spirocyclic scaffold and methyl group placement. Compare chemical shifts with analogous spiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one, DTXSID50717050) .
- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (e.g., ) and fragmentation patterns.
- Database Cross-Referencing : Cross-check PubChem and EPA DSSTox entries for structural consistency .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- HPLC : Utilize high-performance liquid chromatography with columns like Chromolith® or Purospher® STAR (C18 phases) under optimized gradient conditions (e.g., 0.1% TFA in water/acetonitrile). Monitor at 210–254 nm .
- Elemental Analysis : Confirm elemental composition (C, H, N, Cl) within ±0.4% theoretical values.
- Karl Fischer Titration : Quantify residual water content, critical for hygroscopic hydrochloride salts.
Q. What are common synthetic routes for spirocyclic diaza compounds like this one?
- Methodological Answer :
- Cyclocondensation : React β-ketoesters with diamines under acidic conditions to form the spiro core. For example, 1-oxa-3,7-diazaspiro[4.4]nonan-2-one derivatives are synthesized via cyclization of diamine intermediates .
- Salt Formation : Convert the free base to the hydrochloride salt using HCl gas in anhydrous ether, followed by recrystallization from ethanol/ethyl acetate .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Process data with APEX3 and SAINT software .
- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the spirocyclic system using PART and SIMU instructions. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What strategies mitigate stereochemical challenges during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Introduce enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) to control spirocenter configuration .
- Dynamic Resolution : Use catalytic asymmetric conditions (e.g., BINOL-derived phosphoric acids) to bias the equilibrium toward desired diastereomers .
- Crystallographic Monitoring : Track stereochemical outcomes via single-crystal XRD at intermediate stages .
Q. How can molecular docking studies predict the pharmacological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors with spirocycle-binding pockets (e.g., GPCRs, kinases). Use databases like PDB for homology modeling.
- Software Workflow : Perform docking with AutoDock Vina or Schrödinger Suite. Validate poses using binding free energy calculations (MM-GBSA) and compare with known inhibitors (e.g., Pfmrk inhibitors from high-throughput screens) .
- Experimental Correlation : Cross-validate docking results with in vitro assays (e.g., enzyme inhibition IC) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Optimization : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, yields of 1-oxa-3,7-diazaspiro derivatives improve under microwave-assisted conditions (80°C, DMF, 30 min) vs. traditional reflux .
- Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization or over-alkylation). Adjust stoichiometry or add scavengers (e.g., molecular sieves) .
Q. Why might crystallographic data conflict with computational predictions?
- Methodological Answer :
- Conformational Flexibility : Gas-phase DFT calculations (e.g., B3LYP/6-311++G**) may miss solid-state packing effects. Compare with periodic boundary condition (PCE) simulations .
- Disorder Modeling : Use PLATON’s SQUEEZE to account for solvent voids in XRD data, aligning experimental and theoretical densities .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.